molecular formula C11H13N5O2 B12576940 3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide CAS No. 638146-83-5

3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide

Cat. No.: B12576940
CAS No.: 638146-83-5
M. Wt: 247.25 g/mol
InChI Key: YCLRIUIVUDHQHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 1-methyltetrazole in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride, which is used to convert the benzoic acid to its corresponding acid chloride, and triethylamine, which acts as a base to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule.

    Medicine: The compound is being investigated for its potential therapeutic applications.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide stands out due to its unique combination of an ethoxy group and a methyltetrazolyl moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Biological Activity

3-Ethoxy-N-(1-methyltetrazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the formation of the benzamide core followed by the introduction of the ethoxy and tetrazole moieties. The general synthetic pathway can be summarized as follows:

  • Formation of Benzamide : The starting material is typically an aromatic compound that undergoes acylation to form the benzamide.
  • Ethoxylation : The introduction of the ethoxy group is achieved through an etherification reaction.
  • Tetrazole Formation : The tetrazole ring is synthesized via cyclization reactions involving hydrazine derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has demonstrated cytotoxic effects against human cancer cells, leading to increased apoptosis. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function, which are critical pathways in cancer cell death .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in the ethoxy and tetrazole substituents have been shown to significantly affect potency. For instance, modifications to the tetrazole ring can enhance antimicrobial efficacy while maintaining low toxicity .
  • Molecular Interactions : Molecular docking studies suggest that this compound interacts favorably with target proteins involved in cell signaling pathways related to cancer proliferation .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, reporting MIC values below 50 µg/mL, indicating strong potential as an antimicrobial agent .
  • Anticancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM .

Properties

CAS No.

638146-83-5

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H13N5O2/c1-3-18-9-6-4-5-8(7-9)10(17)12-11-13-14-15-16(11)2/h4-7H,3H2,1-2H3,(H,12,13,15,17)

InChI Key

YCLRIUIVUDHQHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NN=NN2C

Origin of Product

United States

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